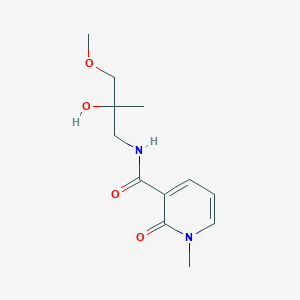

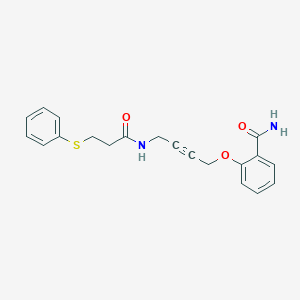

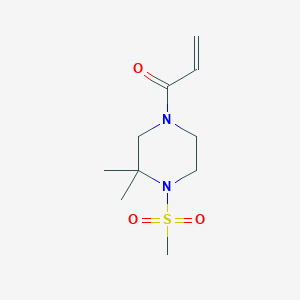

![molecular formula C14H16N2O2 B3001210 methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate CAS No. 1349171-59-0](/img/structure/B3001210.png)

methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate” is a compound that belongs to the class of pyrazole-based ligands . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

The molecular structure of “methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate” is characterized by one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These ligands are capable of coordinating to the metal .Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonded Structures

Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate and related compounds are significant in the study of hydrogen-bonded structures. Research demonstrates their ability to form complex sheets and chains through hydrogen bonding, influencing their molecular-electronic structures. This characteristic is essential for understanding molecular interactions and crystal engineering (Portilla et al., 2007).

Corrosion Inhibition

The compound and its derivatives have been explored as potential corrosion inhibitors. A DFT study highlighted their efficiency in inhibiting corrosion, showing a relation between the compound's electronic properties and its inhibitory efficiency, confirming the experimental data (Wang et al., 2006).

Catechol Oxidase Mimetic Activity

Another application area is in mimicking the activity of catechol oxidase. Copper(I) complexes involving derivatives of the compound have demonstrated significant activity in the oxidation of catechols. These findings are relevant to understanding enzymatic processes and designing biomimetic catalysts (Santra et al., 2016).

Polymer Chemistry

In the field of polymer chemistry, 3,5-dimethyl-1H-pyrazole-1-carbodithioates, closely related to methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate, have been identified as versatile RAFT agents with widespread applicability in polymerization. They offer low dispersities and high molar mass control, significantly impacting polymer synthesis (Gardiner et al., 2016).

Antibacterial and Larvicidal Activities

Studies also show that some derivatives exhibit antibacterial, antifungal, and larvicidal activities, indicating their potential as antimicrobial agents. The relationship between their structure and activity has been a focus of research (Mondal et al., 2017).

Luminescent Properties

The compound's derivatives have been investigated for their luminescent properties. Research into 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, a derivative, has revealed significant insights into its luminescent behavior and structural properties (Tang et al., 2014).

Catalytic Properties

The catalytic properties of derivatives have been a subject of interest. Studies have shown that these compounds, when complexed with copper(II), exhibit notable catalytic activities, particularly in the oxidation of catechol substrates (Boussalah et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10-7-11(2)16(15-10)9-12-5-4-6-13(8-12)14(17)18-3/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUYBDGRXGCBDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

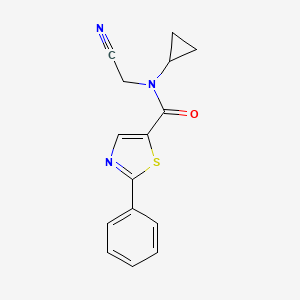

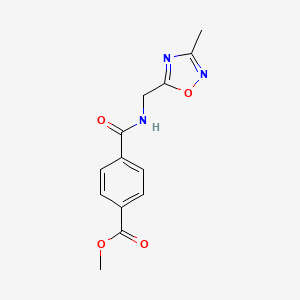

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3001128.png)

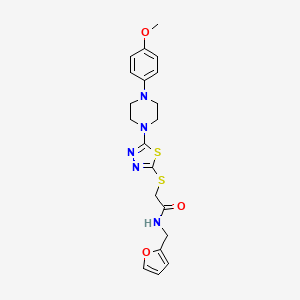

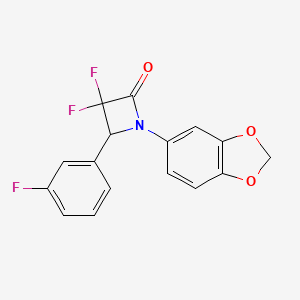

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B3001132.png)

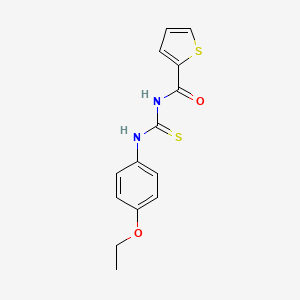

![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)